Naginata ketone

Overview

Description

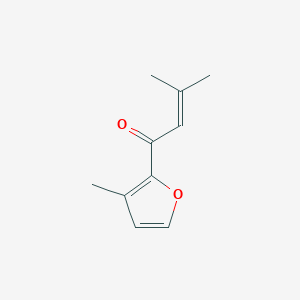

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is an organic compound that belongs to the class of enones. It is a volatile secondary metabolite found in certain plants, such as Elsholtzia ciliata. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer treatment .

Mechanism of Action

Target of Action

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is a natural volatile compound which is a secondary metabolite of the plant . The primary targets of this compound have been identified through insilico studies . These targets are crucial in the treatment of cancer .

Mode of Action

The compound interacts with its targets by docking with them . This interaction elucidates the binding affinity of the drug . The compound’s mode of action is primarily based on its ability to bind to these targets and produce the required activity .

Biochemical Pathways

It’s known that the compound’s interaction with its targets can lead to changes in various biochemical pathways, ultimately affecting the progression of diseases like cancer .

Result of Action

The result of the action of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is expected to be beneficial in the treatment of cancer . The compound has been identified as less toxic and highly efficient, making it a promising candidate for cancer treatment .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a secondary metabolite of the plant . The activity and toxicity of this compound were predicted using pretrained neural networks .

Cellular Effects

It is expected to show anticancer activity .

Molecular Mechanism

It is known that this compound has been docked with its respective targets to elucidate the binding affinity of the drug .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one in laboratory settings are not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .

Dosage Effects in Animal Models

The dosage effects of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one in animal models are not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .

Metabolic Pathways

The metabolic pathways of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one are not yet fully known . It is known that this compound is a secondary metabolite of the plant .

Transport and Distribution

The transport and distribution of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one within cells and tissues are not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .

Subcellular Localization

The subcellular localization of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one can be achieved through various organic synthesis techniques. One common method involves the condensation of 3-methylfuran-2-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired enone .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the natural product from plant sources, followed by purification using techniques such as steam distillation or solvent extraction. The extracted compound can then be further purified using chromatographic methods to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to its corresponding alcohol or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones or other functionalized derivatives.

Scientific Research Applications

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its anticancer properties, particularly in insilico studies where it has shown promise in targeting cancer cells with low toxicity.

Industry: Utilized in the formulation of fragrances and flavors due to its volatile nature and pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-1-(3-methylfuran-2-yl)but-3-en-1-one

- 1-(3-methylfuran-2-yl)ethan-1-one

Comparison

Compared to its similar compounds, 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is unique due to its specific structural features that confer distinct biological activities. For instance, the presence of the enone group in its structure is crucial for its anticancer properties, as it allows the compound to interact with cellular targets more effectively. Additionally, its volatility and pleasant aroma make it suitable for use in the fragrance and flavor industry .

Biological Activity

Naginata ketone, a compound isolated from Elsholtzia splendens, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized as an aroma-active compound with significant potential in various therapeutic applications. Its structure includes a carbonyl group, which contributes to its biological activity. Research has indicated that it possesses bactericidal properties and may influence several physiological processes.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial effects, particularly against Staphylococcus aureus and Bacillus subtilis. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 30 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacterial strains .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models. A study involving pigs showed the following results regarding the kinetics of this compound and its metabolites:

- Peak Plasma Concentration :

- DEK (this compound) reached a maximum concentration of arbitrary units (a.u.) at T0.5.

- EK (another ketone) peaked at a.u. at the same time point.

- Metabolite Formation :

- Metabolites were detected at retention times (RT) of 2.3 min and 2.8 min with half-lives of min and min respectively.

This pharmacokinetic data indicates rapid metabolism and elimination processes, which are crucial for understanding the compound's therapeutic window and safety profile .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, indicating potential applications in managing inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a controlled study, the effectiveness of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load post-treatment compared to control groups, underscoring its potential as an alternative treatment option for skin infections.

Properties

IUPAC Name |

3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFVDCOWPBJQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340399 | |

| Record name | Elsholtzione, .alpha.-dehydro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-88-1 | |

| Record name | Dehydroelsholtzia ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elsholtzione, .alpha.-dehydro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.